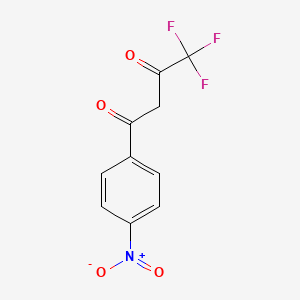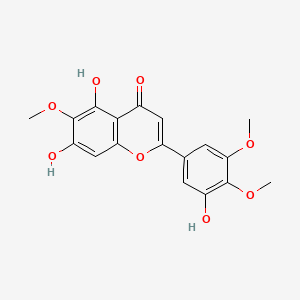
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Overview
Description
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone: is a methylated flavonoid compound extracted from Artemisia frigida . Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
Target of Action
The primary targets of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are the signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with its targets by inhibiting the phosphorylation of the signaling proteins SAPK/JNK and ERK 1/2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular activities they regulate .
Biochemical Pathways
The inhibition of SAPK/JNK and ERK 1/2 by 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects the MAPK signaling pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, heat shock, and osmotic stress, and regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Result of Action
The molecular and cellular effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone’s action include the prevention of neuron death and the attenuation of the intracellular accumulation of reactive oxygen species (ROS) following treatment with Aβ . These effects suggest that 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone may have potential therapeutic applications in neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in the process of apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with proteins involved in cell signaling pathways, such as NF-κB, thereby modulating inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their activity and function.
Cellular Effects
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects gene expression by modulating the activity of transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of caspase-3 by binding to its active site, thereby preventing the cleavage of its substrates and inducing apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone modulates the activity of transcription factors like NF-κB by preventing their translocation to the nucleus, which in turn affects the expression of target genes . These interactions result in a cascade of molecular events that ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . In in vitro studies, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure time . Long-term effects in in vivo studies have demonstrated sustained anti-inflammatory and anticancer activities, although the exact duration of these effects can vary based on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone in animal models vary with different dosages. At low to moderate doses, this compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . This compound can undergo phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone typically involves the methylation of a precursor flavonoid. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources like Artemisia frigida, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized methylation reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is used as a model compound to study the reactivity and properties of flavonoids. It serves as a reference standard in analytical methods like high-performance liquid chromatography (HPLC).
Biology
Biologically, this compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models.
Industry
Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the methoxy groups present in 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone.
Kaempferol: Another flavonoid with similar biological activities but differs in the position and number of hydroxyl and methoxy groups.
Luteolin: A flavonoid with strong antioxidant properties but lacks the methoxy groups found in 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone.
Uniqueness
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is unique due to its specific pattern of hydroxylation and methoxylation, which contributes to its distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other flavonoids.
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOOVZSTMWOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?
A1: This flavone has been isolated from various plant sources, including:
- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].
- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].
- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].
Q2: What biological activities have been associated with this compound?
A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:
- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.
- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.
- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].
- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?
A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.
Q4: How is this compound characterized?
A4: The structural characterization of this compound relies on a combination of techniques:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].
- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


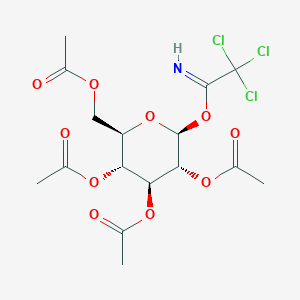

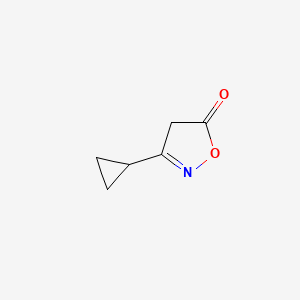
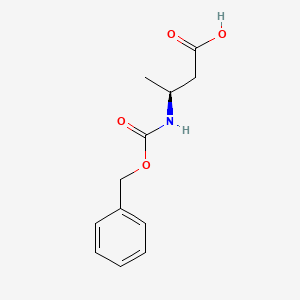
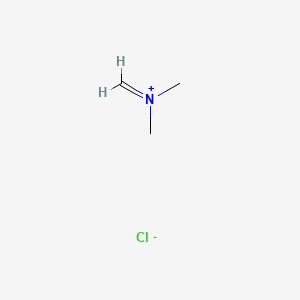
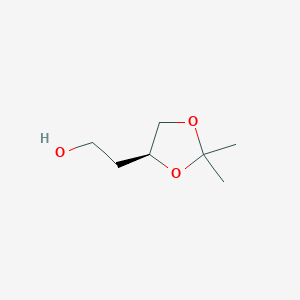
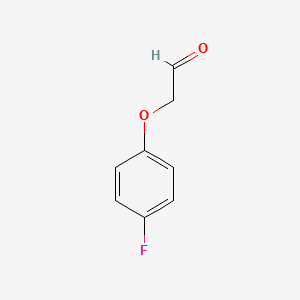
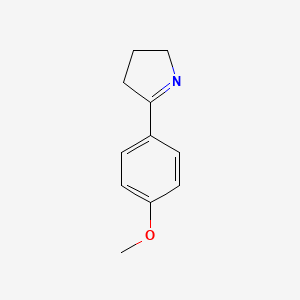
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
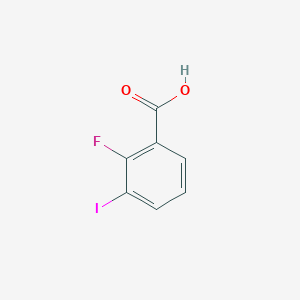
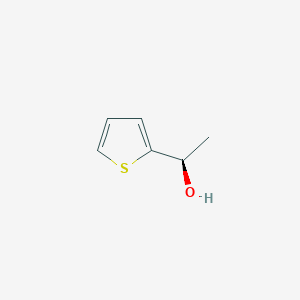
![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)
